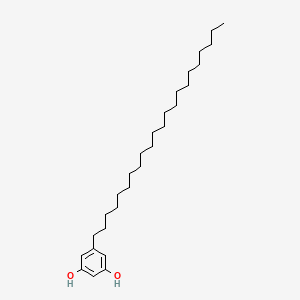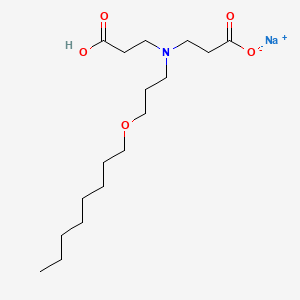
beta-Alanine, N-(2-carboxyethyl)-N-(3-(octyloxy)propyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt: is a synthetic compound that belongs to the class of beta-alanine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine and other necessary reagents such as 2-carboxyethyl and 3-(octyloxy)propyl groups.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the monosodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical Studies: The compound can be used in studies related to enzyme activity and metabolic pathways.
Drug Development: It may be investigated for its potential therapeutic effects and as a drug candidate.
Medicine
Pharmacology: Research may focus on the pharmacokinetics and pharmacodynamics of the compound.
Clinical Trials: The compound could be evaluated in clinical trials for its efficacy and safety in treating specific conditions.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties.
Agriculture: It could be used in the formulation of agrochemicals and fertilizers.
Wirkmechanismus
The mechanism of action of beta-Alanine, N-(2-carboxyethyl)-N-[3-(octyloxy)propyl]-, monosodium salt involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Alanine Derivatives: Other beta-alanine derivatives may include compounds with different substituents on the beta-alanine backbone.
Amino Acid Derivatives: Compounds derived from other amino acids, such as glycine or lysine, may have similar properties.
Uniqueness
Functional Groups: The presence of the 2-carboxyethyl and 3-(octyloxy)propyl groups makes this compound unique compared to other beta-alanine derivatives.
Applications: Its specific applications in various fields may differ from those of similar compounds, highlighting its versatility and potential.
Eigenschaften
CAS-Nummer |
64972-18-5 |
|---|---|
Molekularformel |
C17H32NNaO5 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
sodium;3-[2-carboxyethyl(3-octoxypropyl)amino]propanoate |
InChI |
InChI=1S/C17H33NO5.Na/c1-2-3-4-5-6-7-14-23-15-8-11-18(12-9-16(19)20)13-10-17(21)22;/h2-15H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
ZPJJVFJYFYBWMI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



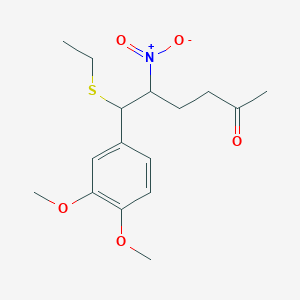
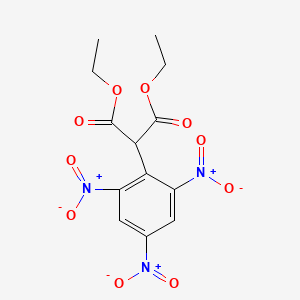
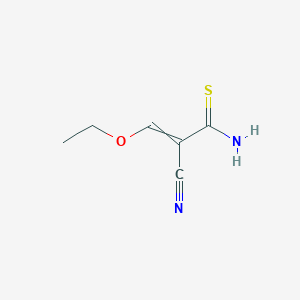


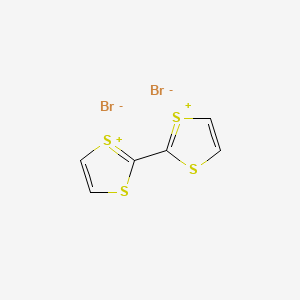

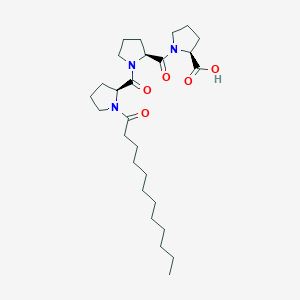
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
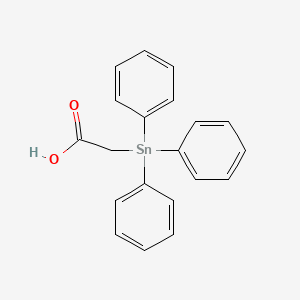
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
